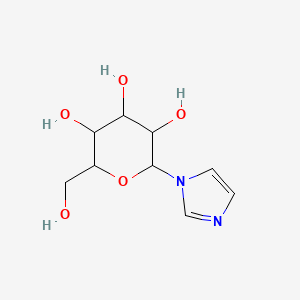
1-Hexopyranosyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexopyranosyl-1H-imidazole is a compound that combines a hexopyranose sugar moiety with an imidazole ring. This unique structure allows it to exhibit properties of both carbohydrates and heterocyclic compounds, making it a subject of interest in various fields of research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexopyranosyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hexopyranose derivatives with imidazole under specific conditions. The reaction conditions often include the use of catalysts such as nickel or copper to facilitate the cyclization process . The reaction may proceed via the addition of nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These processes often utilize advanced techniques such as microwave irradiation and solid-phase synthesis to optimize reaction conditions and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
1-Hexopyranosyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the hexopyranose moiety, leading to different reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
1-Hexopyranosyl-1H-imidazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Hexopyranosyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The hexopyranose moiety may facilitate binding to carbohydrate-recognizing proteins, enhancing the compound’s biological activity . The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Hexopyranosyl-1H-imidazole can be compared with other similar compounds, such as:
1-Hexopyranosyl-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring.
1-Hexopyranosyl-1H-triazole: Contains a triazole ring, offering different chemical properties and reactivity.
1-Hexopyranosyl-1H-tetrazole: Features a tetrazole ring, which can impact its biological activity and stability.
The uniqueness of this compound lies in its specific combination of a hexopyranose sugar and an imidazole ring, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
61425-05-6 |
|---|---|
Fórmula molecular |
C9H14N2O5 |
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-6-imidazol-1-yloxane-3,4,5-triol |
InChI |
InChI=1S/C9H14N2O5/c12-3-5-6(13)7(14)8(15)9(16-5)11-2-1-10-4-11/h1-2,4-9,12-15H,3H2 |
Clave InChI |
MFFNQAMHVXENEY-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=N1)C2C(C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




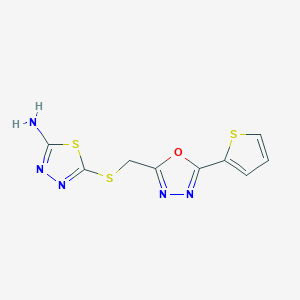
![1-[(2-Fluorophenyl)methyl]-8-(2-methoxyethylamino)-3,7-dimethylpurine-2,6-dione](/img/structure/B14155430.png)
![1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B14155438.png)
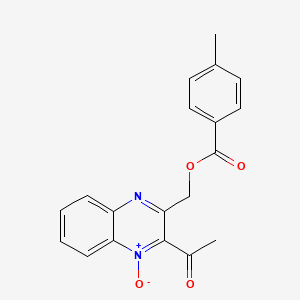


![N'-[(2Z)-5,5,6,6,7,7,7-heptafluoro-4-oxohept-2-en-2-yl]benzohydrazide](/img/structure/B14155465.png)

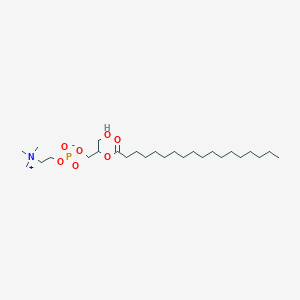
![6-Amino-4-[2-(difluoromethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14155492.png)
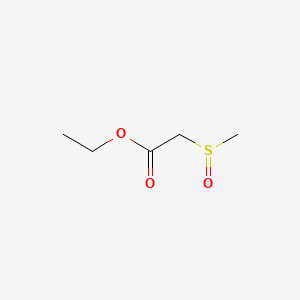
![4-[(2E)-2-benzylidenehydrazinyl]pyrimidin-2(1H)-one](/img/structure/B14155516.png)
